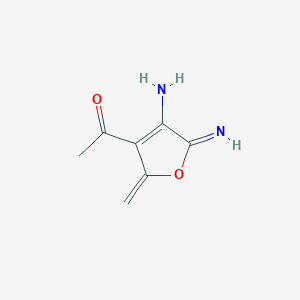

2-Imino-3-amino-4-acetyl-5-methylene-2,5-dihydrofuran

CAS No.: 92220-24-1

Cat. No.: VC17293732

Molecular Formula: C7H8N2O2

Molecular Weight: 152.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92220-24-1 |

|---|---|

| Molecular Formula | C7H8N2O2 |

| Molecular Weight | 152.15 g/mol |

| IUPAC Name | 1-(4-amino-5-imino-2-methylidenefuran-3-yl)ethanone |

| Standard InChI | InChI=1S/C7H8N2O2/c1-3(10)5-4(2)11-7(9)6(5)8/h9H,2,8H2,1H3 |

| Standard InChI Key | ZSCXNTFNLRWIHB-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=C(C(=N)OC1=C)N |

Introduction

Synthesis Methodologies

The synthesis of 2-imino-3-amino-4-acetyl-5-methylene-2,5-dihydrofuran has been achieved through optimized multicomponent reactions (MCRs) that emphasize efficiency and environmental sustainability. A notable method involves a one-pot green synthesis utilizing water as a solvent and imidazole as a catalyst. This approach minimizes waste generation and avoids hazardous organic solvents, aligning with principles of green chemistry.

Table 1: Comparison of Synthesis Methods

| Method | Conditions | Yield (%) | Key Advantages |

|---|---|---|---|

| One-pot green synthesis | Water, imidazole, room temperature | 72–98 | Eco-friendly, high efficiency |

| Thermal cyclization | Solvent-free, 100°C, 3 hours | 60–75 | Simplified purification |

The reaction typically proceeds via a cascade mechanism: (1) condensation of acetylacetone with an amine source to form an enamine intermediate, (2) cyclization facilitated by the imidazole catalyst, and (3) subsequent functionalization to introduce the imino and methylene groups. Variations in starting materials, such as substituting acetylacetone with other β-diketones, allow for the generation of structurally diverse derivatives.

Molecular Structure and Crystallographic Analysis

The molecular architecture of 2-imino-3-amino-4-acetyl-5-methylene-2,5-dihydrofuran has been elucidated through spectroscopic and crystallographic techniques. Key structural features include:

-

Planar dihydrofuran ring: The oxygen atom at position 1 and nitrogen atoms at positions 2 and 3 create a polarized electron distribution, enhancing reactivity toward electrophilic and nucleophilic agents.

-

Conjugated system: The acetyl group at position 4 and methylene group at position 5 participate in conjugation with the ring π-system, stabilizing the molecule and influencing its optical properties.

X-ray diffraction studies confirm a monoclinic crystal system with space group P2₁/c. The crystal packing is stabilized by intermolecular hydrogen bonds between the amino group and adjacent carbonyl oxygen atoms, contributing to the compound’s thermal stability.

Chemical Reactivity and Reaction Pathways

The compound’s multifunctional structure enables participation in diverse chemical transformations, making it a valuable intermediate in organic synthesis. Key reactions include:

Table 2: Representative Reactions and Products

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nucleophilic addition | Grignard reagents, THF, 0°C | Alkylated derivatives |

| Cycloaddition | Diethyl azodicarboxylate, DMF | Triazole-fused dihydrofurans |

| Oxidation | KMnO₄, acidic conditions | Carboxylic acid derivatives |

For instance, treatment with Grignard reagents results in selective alkylation at the methylene group, while oxidation with potassium permanganate yields carboxylic acid derivatives. These reactions underscore the compound’s utility in constructing complex heterocycles relevant to pharmaceutical development.

Physical and Chemical Properties

The compound’s physicochemical profile is critical for its handling and application:

-

Melting point: 180–185°C (decomposition observed above 190°C).

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water.

-

Stability: Sensitive to prolonged exposure to light and moisture, necessitating storage under inert conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume